molecular formula C12H13N3O3 B8047199 4-Methyl-2-morpholino-5-nitrobenzonitrile CAS No. 1956356-32-3

4-Methyl-2-morpholino-5-nitrobenzonitrile

Cat. No.: B8047199
CAS No.: 1956356-32-3
M. Wt: 247.25 g/mol
InChI Key: BDVKOULWBRBESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-morpholino-5-nitrobenzonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₄O₃. It is characterized by a benzene ring substituted with a nitro group (-NO₂), a methyl group (-CH₃), a morpholino group (-OCH₂CH₂OCH₂CH₂), and a nitrile group (-CN). This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-morpholino-5-nitrobenzonitrile typically involves multiple steps, starting with the nitration of 4-methylbenzonitrile to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-morpholino-5-nitrobenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-methyl-2-morpholino-5-aminobenzonitrile.

  • Substitution: The nitrile group can undergo substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Amides and other derivatives.

Scientific Research Applications

4-Methyl-2-morpholino-5-nitrobenzonitrile has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the effects of nitro-containing compounds on biological systems.

  • Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Methyl-2-morpholino-5-nitrobenzonitrile exerts its effects depends on its molecular targets and pathways. The nitro group, in particular, can interact with various biological molecules, potentially leading to the formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

  • 2-Nitrobenzonitrile

  • 4-Methylbenzonitrile

  • 2-Methyl-5-nitrobenzonitrile

This compound's unique combination of functional groups makes it a valuable tool in various scientific and industrial applications. Its versatility and reactivity continue to make it a subject of interest for researchers and chemists alike.

Properties

IUPAC Name

4-methyl-2-morpholin-4-yl-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-9-6-12(14-2-4-18-5-3-14)10(8-13)7-11(9)15(16)17/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKOULWBRBESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231137
Record name Benzonitrile, 4-methyl-2-(4-morpholinyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956356-32-3
Record name Benzonitrile, 4-methyl-2-(4-morpholinyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956356-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-methyl-2-(4-morpholinyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.